1,2-Difluorobenzene

Electrochemistry Solvent Selection Organometallic Chemistry

1,2-Difluorobenzene (ortho-difluorobenzene, DFB) is an aromatic compound with the formula C₆H₄F₂, characterized by two adjacent fluorine substituents on the benzene ring. At standard conditions, it exists as a colorless liquid with a melting point of -34 °C, boiling point of 92 °C, and density of 1.158 g/mL at 25 °C.

Molecular Formula C6H4F2
Molecular Weight 114.09 g/mol
CAS No. 367-11-3
Cat. No. B135520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluorobenzene
CAS367-11-3
Synonyms1,2-difluorobenzene
o-difluorobenzene
Molecular FormulaC6H4F2
Molecular Weight114.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)F)F
InChIInChI=1S/C6H4F2/c7-5-3-1-2-4-6(5)8/h1-4H
InChIKeyGOYDNIKZWGIXJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Difluorobenzene (CAS 367-11-3) Technical Overview for Scientific Procurement


1,2-Difluorobenzene (ortho-difluorobenzene, DFB) is an aromatic compound with the formula C₆H₄F₂, characterized by two adjacent fluorine substituents on the benzene ring. At standard conditions, it exists as a colorless liquid with a melting point of -34 °C, boiling point of 92 °C, and density of 1.158 g/mL at 25 °C . Its distinct ortho-substitution pattern confers a dipole moment and dielectric constant that differ substantially from its meta and para isomers, which directly impacts its utility as a specialty solvent in organometallic electrochemistry and as a building block in fluorinated pharmaceutical intermediates [1].

Why 1,2-Difluorobenzene Cannot Be Substituted with Generic Difluorobenzene Isomers


The three isomeric difluorobenzenes—1,2-, 1,3-, and 1,4-difluorobenzene—are not interchangeable in scientific or industrial applications. Their differing substitution patterns create distinct molecular dipoles, dielectric environments, and thermochemical stabilities that directly influence solvent performance, catalytic compatibility, and synthetic outcomes. For instance, the ortho isomer (1,2-) exhibits a substantially higher dipole moment than its meta counterpart, which alters its miscibility with ionic liquids and its effectiveness in stabilizing charged transition metal complexes [1]. Furthermore, computational studies show that 1,2-difluorobenzene is thermodynamically less stable than 1,3-difluorobenzene by approximately 16.6 kJ mol⁻¹, a difference that can affect reaction pathways and purification strategies [2]. Generic substitution without accounting for these quantitative differences risks compromised experimental reproducibility and suboptimal process yields.

Quantitative Differentiation of 1,2-Difluorobenzene Against Structural Analogs


Dielectric Constant Comparison: 1,2- vs. 1,4-Difluorobenzene

1,2-Difluorobenzene possesses an exceptionally high dielectric constant (ε₀ = 13.8 at 300 K) compared to its para isomer 1,4-difluorobenzene, which has a reported dielectric constant of approximately 2.26 [1]. This six-fold difference is critical for supporting ionic dissociation and stabilizing charged intermediates in electrochemical and organometallic studies.

Electrochemistry Solvent Selection Organometallic Chemistry

Relative Thermodynamic Stability: 1,2- vs. 1,3-Difluorobenzene

Density functional theory (DFT) calculations reveal that 1,2-difluorobenzene is less stable than its meta isomer, 1,3-difluorobenzene, by approximately 16.6 kJ mol⁻¹ [1]. In contrast, 1,4-difluorobenzene is only 2.5 kJ mol⁻¹ less stable than the meta isomer.

Computational Chemistry Thermochemistry Process Optimization

Comparative Defluorination Reactivity: Rate Order Among Fluorobenzenes

In reductive catalytic defluorination using Rh/zeolite catalysts and hydrogen, the pseudo-first-order reaction rate constants decrease in a defined order: fluorobenzene > 1,2-difluorobenzene > 1,3-difluorobenzene > 1,4-difluorobenzene [1]. This trend indicates that ortho-substituted difluorobenzene is more reactive toward defluorination than either the meta or para isomers.

Catalytic Defluorination Environmental Remediation Rhodium Catalysis

Physical Property Differentiation: Boiling Point and Flash Point Among Isomers

The ortho substitution in 1,2-difluorobenzene results in a higher boiling point (92 °C) compared to the meta (83 °C) and para (88-89 °C) isomers, while maintaining a comparable flash point range (1-2 °C) [1]. This boiling point differential of up to 9 °C can be exploited for isomer separation by fractional distillation and influences solvent evaporation rates in open systems.

Process Engineering Safety Assessment Distillation

Electrochemical Solvent Performance: Inertness and Coordinating Ability

1,2-Difluorobenzene is widely adopted as a solvent for electrochemical studies of transition metal complexes due to its relative chemical inertness and weak coordinating ability. Unlike acetonitrile, which strongly coordinates to metal centers and can alter redox behavior, 1,2-difluorobenzene acts as a non-coordinating or readily displaced ligand [1]. This property is attributed to the electron-withdrawing fluorine substituents reducing π-electron donation from the aromatic ring.

Electrochemistry Transition Metal Complexes Non-Coordinating Solvents

Optimal Application Scenarios for 1,2-Difluorobenzene Based on Quantitative Evidence


Electrochemical Studies of Cationic and Electrophilic Organometallic Complexes

Given its exceptionally high dielectric constant (ε₀ = 13.8) compared to 1,4-difluorobenzene (ε₀ ≈ 2.26), 1,2-difluorobenzene is uniquely suited as a solvent for electrochemical investigations of cationic transition metal complexes. This property enables effective charge separation and stabilization of electrophilic intermediates, which is essential for accurate redox potential measurements [1]. Researchers should prioritize 1,2-difluorobenzene over its para isomer for any electrochemical study involving charged metal species.

Controlled C-F Bond Activation and Defluorination in Synthetic and Remediation Chemistry

The intermediate thermodynamic stability of 1,2-difluorobenzene—16.6 kJ mol⁻¹ less stable than the meta isomer—combined with its favorable position in the defluorination reactivity order (second fastest after fluorobenzene), makes it an ideal substrate for selective C-F bond activation studies [1][2]. In catalytic hydrogenation or defluorination processes using Rh-based catalysts, 1,2-difluorobenzene offers a reactivity window that can be tuned by catalyst selection, enabling the development of mild defluorination protocols for the synthesis of partially fluorinated arenes or environmental remediation of fluorinated pollutants.

Pharmaceutical and Agrochemical Intermediate with Distinct Isomeric Identity

The ortho-substitution pattern of 1,2-difluorobenzene imparts unique steric and electronic properties that are essential for the synthesis of specific fluorinated active pharmaceutical ingredients (APIs) and agrochemicals. Its use as a building block is documented in patents covering heterocyclic 1,2-difluorobenzene derivatives and other fluorinated drug candidates [1]. The distinct boiling point (92 °C) and lower volatility relative to 1,3-difluorobenzene (83 °C) also facilitate its isolation and purification during multi-step syntheses, making it a more practical intermediate in industrial process development [2].

High-Performance Lithium Metal Battery Electrolyte Diluent

1,2-Difluorobenzene has been reported as an effective fluorinated aromatic diluent in electrolytes for lithium metal batteries. Its low LUMO energy level, weak binding affinity for lithium ions, and high fluorine-donating power enable a 'high-concentration effect' at bulk salt concentrations near 2 m, while promoting the formation of a LiF-rich solid-electrolyte interphase (SEI) layer [1]. This specific combination of properties is not readily matched by other difluorobenzene isomers, positioning 1,2-difluorobenzene as a functional additive in advanced battery research.

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